3-(2-Methoxyphenoxy)-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyridazine
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Overview
Description
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of quinoline derivatives with appropriate hydrazine and carboxamide reagents under controlled conditions . The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced quinoline derivatives .
Scientific Research Applications
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(4-methylphenyl)sulfonylhydrazinecarbothioamide: A related compound with similar structural features but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinoline core structure that exhibit different chemical and biological properties.
Quinolinyl-pyrazoles: Compounds that share the pyrazole and quinoline rings but have different substituents and activities.
Uniqueness
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H24N4O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-15-7-10-18(11-8-15)28-24(30)20-14-25-21-12-9-16(13-19(21)22(20)27-28)23(29)26-17-5-3-2-4-6-17/h7-14,17,27H,2-6H2,1H3,(H,26,29) |
InChI Key |
UGKOLIYMFJJPHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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